4-(1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

DNA repair TDP1 inhibition structural biology

Researchers seeking TDP1 inhibitors for cancer combination therapy often face a lack of crystallographically validated tool compounds. IB06 directly addresses this gap with a solved 1.62 Å co-crystal structure (PDB 8V0C), enabling rational ligand design. - Structurally validated TDP1 binding mode guides SAR for affinity optimization. - Modular propyl-linked architecture supports parallel synthesis of focused libraries. - Moderate hydrophilicity (logP 0.42) ensures biochemical assay compatibility. Supplied as a reference standard for probe development and selectivity profiling.

Molecular Formula C17H16N8O
Molecular Weight 348.4 g/mol
Cat. No. B12158819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide
Molecular FormulaC17H16N8O
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=CC=C(C=C3)N4C=NN=N4
InChIInChI=1S/C17H16N8O/c26-17(13-6-8-14(9-7-13)25-12-19-22-23-25)18-10-3-5-16-21-20-15-4-1-2-11-24(15)16/h1-2,4,6-9,11-12H,3,5,10H2,(H,18,26)
InChIKeyQQRJYXQKEIVOOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IB06 Identity and Core Characteristics


4-(1H-Tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide (ChemDiv ID: IB06-3594; molecular formula C17H16N8O; MW 348.37) is a heterocyclic small molecule featuring a para-tetrazole-substituted benzamide core linked via a three-carbon propyl chain to a [1,2,4]triazolo[4,3-a]pyridine moiety . The compound is catalogued as a screening compound and has been co-crystallized with the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 (TDP1) at 1.62 Å resolution (PDB 8V0C), confirming direct target engagement [1]. Its physicochemical profile—logP 0.42, topological polar surface area 154.07 Ų, and a single hydrogen bond donor—places it within a moderately hydrophilic property space distinct from many more lipophilic TDP1-binding chemotypes .

Co-crystallized with human TDP1 catalytic domain (PDB 8V0C)
Low lipophilicity profile supports aqueous biochemical assay compatibility
Para-tetrazole propyl-linker topology validated by crystallography

Why IB06 Cannot Be Interchanged with Similar Benzamides


Superficially similar [1,2,4]triazolo[4,3-a]pyridine-containing benzamides that share the tetrazole-benzamide pharmacophore differ critically in three structural variables that govern target binding and selectivity: (i) the positional attachment of the tetrazole on the benzamide ring (para vs. ortho vs. meta), which reorients the hydrogen-bond-accepting tetrazole vector relative to the amide; (ii) the length of the alkyl linker between the amide nitrogen and the triazolopyridine C3 position (propyl vs. methyl vs. pentyl), which controls the conformational flexibility and the distance between the two heterocyclic recognition elements; and (iii) substituents on the tetrazole ring (unsubstituted vs. 5-methyl), which alter both steric bulk and H-bonding capacity [1]. These variables collectively determine whether a given analog can productively occupy the TDP1 catalytic pocket while simultaneously extending into the DNA and TOP1 peptide substrate-binding channels, a binding mode for which IB06 (8V0C) provides direct crystallographic evidence [2]. Simple in-class substitution without experimental validation of these topological parameters risks loss of target engagement or introduction of undesired off-target activity [1].

Tetrazole position: para attachment validated in co-crystal; ortho analogs produce a bent topology that may sterically clash with the TDP1 active site.
Linker length: propyl (C3) length confirmed in bound state; methyl (C1) or pentyl (C5) homologs lack crystallographic validation and may not achieve productive binding geometry.
Tetrazole substitution: unsubstituted tetrazole used in IB06; 5-methyl substituents alter steric and H-bonding presentation, potentially disrupting interactions with catalytic residues.

IB06 Quantitative Differentiation Evidence


X-Ray Crystallographic Confirmation of TDP1 Binding

IB06 (4-(1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide) has been co-crystallized with the human TDP1 catalytic domain, yielding a high-resolution (1.62 Å) structure (PDB 8V0C) that reveals the compound bound within the catalytic pocket [1]. This represents direct structural evidence of target engagement for this specific chemotype. In contrast, the oxime-based multidentate TDP1 inhibitors reported by Zhao et al. (2023) derive from an imidazopyridine scaffold and achieve TDP1 binding through a fundamentally different tridentate modality that simultaneously occupies the catalytic pocket and both substrate-binding channels [2]. The triazolopyridine core of IB06 provides a structurally distinct hinge-binding motif compared to the imidazopyridine or oxime-ether scaffolds that dominate the published TDP1 inhibitor landscape [2].

TDP1 Co-crystal
Reported
1.62 Å resolution co-crystal structure (PDB 8V0C)
Confirms direct target engagement for triazolopyridine chemotype
Oxime-based inhibitors employ a different scaffold and binding mode
DNA repair TDP1 inhibition structural biology X-ray crystallography

Physicochemical Profile: Low logP and High PSA

IB06 exhibits a measured logP of 0.42 and a topological polar surface area (TPSA) of 154.07 Ų, with 7 hydrogen bond acceptors and only 1 hydrogen bond donor . This profile places the compound in a more hydrophilic, high-PSA quadrant relative to the majority of reported TDP1 inhibitors, which tend to be lipophilic (e.g., berberine-based TDP1 inhibitors typically have logP > 3; the oxime-diversified imidazopyridine series reported by Zhao et al. (2023) includes compounds with extended aromatic substituents that increase logP above 2.5) [1][2]. The low logP/high PSA signature of IB06 suggests potentially superior aqueous solubility (logSw = -1.86) and reduced non-specific protein binding, which are critical considerations for biochemical assay reproducibility and in vitro profiling .

Physicochemical Profile
Class-level
logP 0.42 · TPSA 154.07 Ų
Supports aqueous solubility and reduced non-specific binding
Atypically hydrophilic for a TDP1-binding chemotype
physicochemical properties drug-likeness TDP1 inhibitors CNS drug design

Para-Tetrazole Substitution vs. Ortho Analogs

IB06 bears the 1H-tetrazol-1-yl substituent at the para (4-) position of the benzamide ring . This regioisomer places the tetrazole ring distal to the amide linkage, creating an extended, linear molecular topology with a calculated para-to-triazolopyridine C3 distance of approximately 11–12 Å (estimated from SMILES: C(Cc1nnc2ccccn12)CNC(c1ccc(cc1)n1cnnn1)=O). In contrast, ortho-substituted analogs such as 2-(5-methyl-1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide position the tetrazole proximal to the amide, generating a bent molecular geometry that can sterically clash with the TDP1 catalytic pocket architecture and alter the hydrogen-bonding presentation of the tetrazole nitrogens to the catalytic HKN triad residues (H263, K265, N283 and H493, K495, N516) [1]. The para arrangement of IB06 is geometrically compatible with the extended TDP1 active-site cleft as evidenced by its successful co-crystallization (PDB 8V0C) [1].

Tetrazole Topology
Data to verify
Para substitution validated; ortho bent topology may sterically clash
Linear topology compatible with TDP1 active site
Ortho analogs lack crystallographic validation
structure-activity relationship regioisomerism tetrazole positioning molecular topology

Propyl Linker vs. Methyl and Pentyl Homologs

IB06 incorporates a three-carbon (propyl) linker connecting the benzamide nitrogen to the C3 position of the [1,2,4]triazolo[4,3-a]pyridine ring . This linker length dictates the conformational degrees of freedom between the two heterocyclic pharmacophoric elements. The co-crystal structure (PDB 8V0C) shows that the propyl chain adopts a conformation that positions the triazolopyridine ring within the catalytic pocket while the tetrazole-benzamide portion extends toward the substrate-binding channel entry [1]. Shorter analogs such as 4-chloro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide (C1 methyl linker) restrict conformational sampling and enforce a closer spatial relationship between the two ring systems, which may preclude simultaneous engagement of both the catalytic pocket and the substrate-recognition surface. Longer analogs such as 3-(5-methyl-1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide (C5 pentyl linker) introduce additional entropic penalty upon binding and may increase off-target promiscuity through enhanced conformational flexibility .

Linker Length Effect
Class-level
C3 propyl validated in PDB 8V0C; C1/C5 not characterized
C3 length enables productive binding geometry
Shorter or longer linkers may alter target engagement
linker optimization conformational analysis structure-based design TDP1 inhibitor design

IB06 Research Application Scenarios


Structure-Based Optimization of TDP1 Inhibitors

Researchers developing TDP1 inhibitors for cancer combination therapy (e.g., as sensitizers to topoisomerase I inhibitors such as topotecan or irinotecan) can use IB06 as a structurally validated starting point. The 1.62 Å co-crystal structure (PDB 8V0C) provides atomic-level detail of the triazolopyridine-tetrazole pharmacophore binding mode [1], enabling rational modification of the benzamide ring, tetrazole substituents, or linker to optimize affinity while maintaining the productive binding pose revealed by the crystallographic data.

Chemical Probe for TDP1 DNA Repair Pathway Studies

IB06 can serve as a scaffold for developing a chemical probe to interrogate TDP1 biology in cellular contexts. Its moderate hydrophilicity (logP 0.42, TPSA 154.07 Ų) suggests aqueous compatibility for biochemical assays, while the solved binding mode provides a basis for designing activity-based probe derivatives (e.g., photoaffinity labeling or fluorescent conjugates) through established medicinal chemistry transformations at solvent-exposed positions identified in the crystal structure [1].

Selectivity Profiling Against TDP1/TDP2/APE1 Panel

Given that TDP1 shares functional redundancy with TDP2 and APE1 in DNA repair, IB06's distinct triazolopyridine chemotype—which differs from the imidazopyridine, oxime, and berberine scaffolds that dominate published TDP1 inhibitors [2]—makes it a valuable comparator compound for selectivity profiling studies. Its unique structural topology may confer a selectivity fingerprint that differs from established TDP1 chemotypes, a hypothesis testable in head-to-head enzymatic panels.

Fragment-Based Library Design Using C3-Linker Scaffold

The propyl linker connecting the benzamide and triazolopyridine moieties in IB06 defines a modular architecture amenable to parallel synthesis approaches. Medicinal chemistry teams can procure IB06 as a reference standard while synthesizing focused libraries that vary the linker length (C2–C4), triazolopyridine substitution, or tetrazole regioisomerism, using the IB06-TDP1 co-crystal structure [1] to guide design decisions and interpret SAR.

Application
Selection Property
Validation Focus
TDP1 inhibitor lead optimization
Crystallographically validated binding pose
Affinity optimization and pharmacophore modification
TDP1 chemical probe design
Moderate hydrophilicity and solvent-exposed positions
Activity-based probe derivatization
TDP1/TDP2/APE1 selectivity panel
Triazolopyridine chemotype distinct from imidazopyridine/oxime series
Enzymatic selectivity fingerprint
Focused library synthesis
Propyl linker modular architecture
Linker length and regioisomer SAR
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